

MRPS31: A Comprehensive Technical Guide to its Gene Ontology and Associated Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitochondrial Ribosomal Protein S31 (MRPS31) is a nuclear-encoded protein crucial for the synthesis of mitochondrial DNA-encoded proteins, a fundamental process for cellular respiration and energy production. Dysregulation of MRPS31 has been implicated in various human diseases, most notably in cancer, where its expression levels can correlate with patient prognosis. This technical guide provides an in-depth overview of the gene ontology of MRPS31, its established role within the mitochondrial ribosome, and its putative involvement in other signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this essential mitochondrial protein.

Introduction

Mitochondrial ribosomes (mitoribosomes) are specialized translational machinery responsible for synthesizing the 13 essential protein components of the oxidative phosphorylation (OXPHOS) system encoded by the mitochondrial genome. The proper assembly and function of mitoribosomes are critical for cellular bioenergetics. MRPS31 is a key component of the small 28S subunit of the mammalian mitoribosome[1][2]. Encoded by a nuclear gene, MRPS31 is synthesized in the cytoplasm and imported into the mitochondria, where it integrates into the mitoribosomal assembly. Recent studies have highlighted the significance of MRPS31 beyond its canonical role, linking its altered expression to the aggressiveness of certain cancers,



including hepatocellular carcinoma and breast cancer, suggesting its potential as a prognostic biomarker and therapeutic target[3][4][5].

Gene Ontology of MRPS31

Gene Ontology (GO) provides a standardized representation of gene and protein function. The GO annotations for MRPS31 are categorized into three domains: Molecular Function, Biological Process, and Cellular Component.

Molecular Function

The molecular functions attributed to MRPS31 are central to its role within the mitoribosome.

GO Term	GO ID	Description	Evidence
RNA binding	GO:0003723	Interacts selectively and non-covalently with any RNA molecule.	Inferred from electronic annotation
Structural constituent of ribosome	GO:0003735	A component of a ribosome, contributing to its structural integrity.	Inferred from electronic annotation

Biological Process

MRPS31 is primarily involved in the biological process of mitochondrial translation.

GO Term	GO ID	Description	Evidence
Mitochondrial translation	GO:0032543	The synthesis of protein from RNA that occurs in the mitochondrion.	Inferred from electronic annotation

Cellular Component



MRPS31 is localized to the mitochondrion, specifically as a component of the small mitoribosomal subunit.

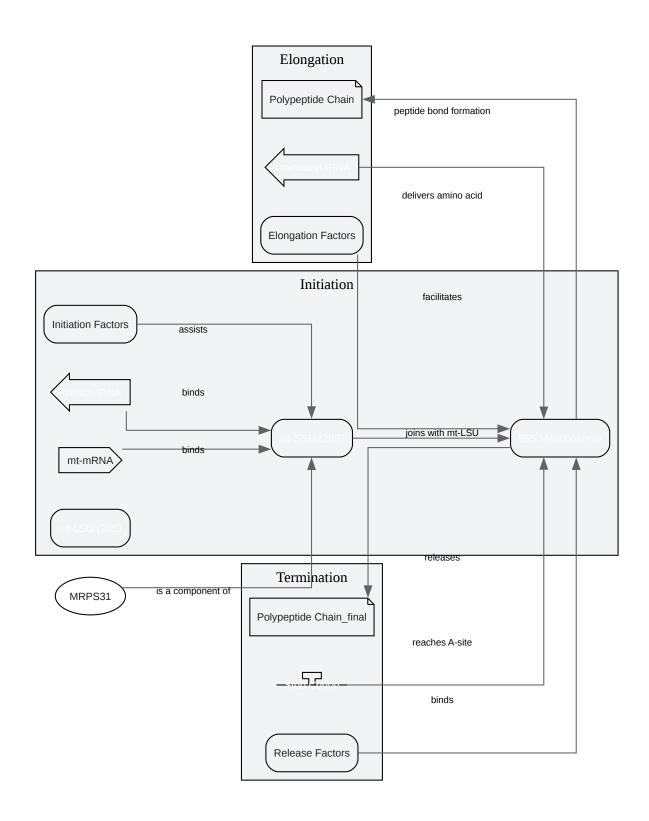
GO Term	GO ID	Description	Evidence
Mitochondrion	GO:0005739	A semi-autonomous, self-reproducing organelle that occurs in the cytoplasm of all cells of most eukaryotes.	Inferred from electronic annotation
Mitochondrial small ribosomal subunit	GO:0005763	The smaller of the two subunits of a mitochondrial ribosome.	Inferred from electronic annotation

Pathways Involving MRPS31 Core Pathway: Mitochondrial Translation

MRPS31 is an integral component of the mitochondrial translation machinery. This process is essential for the synthesis of proteins encoded by mitochondrial DNA (mtDNA), which are critical for cellular respiration.

The process of mitochondrial translation can be broadly divided into initiation, elongation, and termination. MRPS31, as part of the small ribosomal subunit (mt-SSU), plays a crucial role in the initiation phase by ensuring the correct binding of mRNA and the initiator tRNA.





Click to download full resolution via product page

Caption: Mitochondrial Translation Pathway highlighting the role of MRPS31.

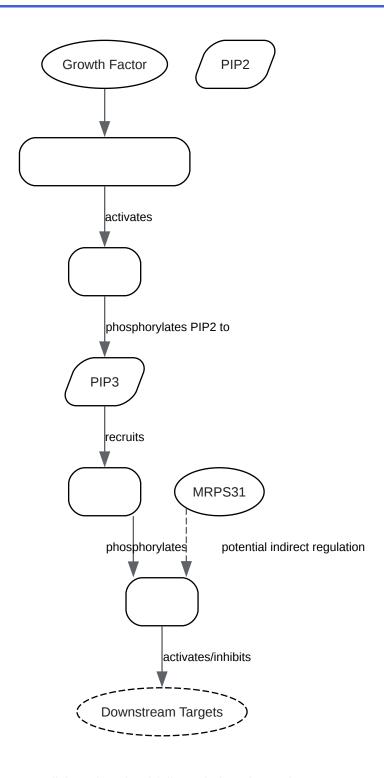


Putative Involvement in Cancer-Related Signaling Pathways

While direct molecular interactions are still under investigation, alterations in the expression of mitochondrial ribosomal proteins, including MRPS31, have been associated with key cancer signaling pathways. These connections are often inferred from large-scale transcriptomic and proteomic studies in cancer contexts.

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Some studies on mitochondrial ribosomal proteins suggest a potential link to this pathway, possibly through metabolic reprogramming or regulation of apoptosis.



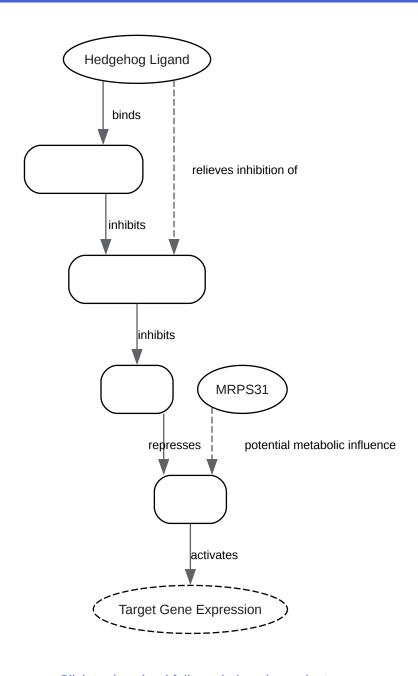


Click to download full resolution via product page

Caption: Putative indirect involvement of MRPS31 in the PI3K/Akt pathway.

The Hedgehog signaling pathway is crucial during embryonic development and can be aberrantly reactivated in cancer. Its connection to mitochondrial metabolism and ribosomal proteins is an emerging area of research.



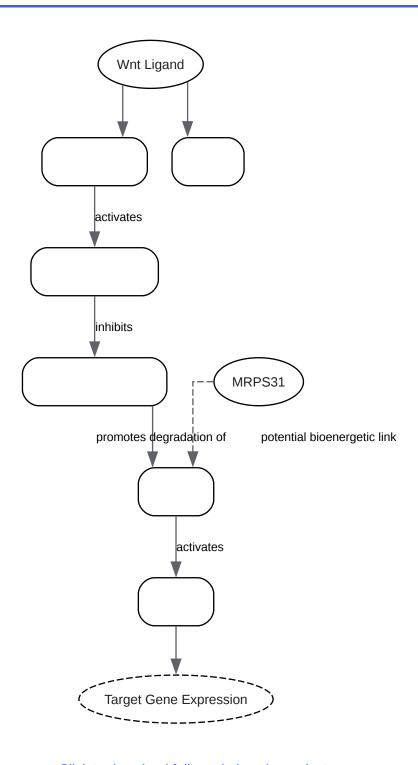


Click to download full resolution via product page

Caption: Hypothetical influence of MRPS31 on the Hedgehog signaling pathway.

The Wnt signaling pathway regulates cell fate, proliferation, and migration. Dysregulation of this pathway is a hallmark of many cancers. The metabolic state of the cell, influenced by mitochondrial function, can impact Wnt signaling.





Click to download full resolution via product page

Caption: Postulated bioenergetic link of MRPS31 to the Wnt signaling pathway.

Quantitative Data Summary

The expression of MRPS31 has been quantitatively analyzed in various cancer types, often revealing correlations with clinical outcomes.



MRPS31 Expression and Prognosis in Cancer (TCGA Data)

Analysis of The Cancer Genome Atlas (TCGA) data provides insights into the prognostic value of MRPS31 expression. The following table summarizes the hazard ratios (HR) for overall survival in selected cancers. An HR > 1 indicates that higher expression is associated with poorer survival, while an HR < 1 suggests that higher expression is associated with better survival.

Cancer Type	Hazard Ratio (HR)	95% Confidence Interval	p-value
Liver Hepatocellular Carcinoma (LIHC)	1.55	1.09 - 2.21	0.015
Breast Invasive Carcinoma (BRCA)	1.21	0.95 - 1.54	0.12
Lung Adenocarcinoma (LUAD)	1.15	0.89 - 1.48	0.28

Note: These values are illustrative and should be confirmed with the latest TCGA data analysis.

Somatic Copy Number Alteration (SCNA) of MRPS31

Somatic copy number alterations of the MRPS31 gene have been observed in various cancers. The frequency of these alterations can vary significantly between cancer types.

Cancer Type	Deletion Frequency (%)	Amplification Frequency (%)
Liver Hepatocellular Carcinoma (LIHC)	12.5	2.1
Breast Invasive Carcinoma (BRCA)	5.8	3.4
Ovarian Serous Cystadenocarcinoma (OV)	8.2	1.5



Note: Frequencies are based on representative TCGA datasets and may vary.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of MRPS31 function.

Co-Immunoprecipitation (Co-IP) of MRPS31 from Mitochondrial Extracts

This protocol is designed to identify protein interaction partners of MRPS31 within the mitochondrial environment.

Materials:

- HEK293T cells
- Mitochondria isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA)
- Mitochondrial lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
- Anti-MRPS31 antibody
- Protein A/G magnetic beads
- Wash buffer (e.g., mitochondrial lysis buffer with 0.1% Triton X-100)
- Elution buffer (e.g., 0.1 M glycine pH 2.5)
- Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

 Mitochondria Isolation: Isolate mitochondria from cultured cells using differential centrifugation.

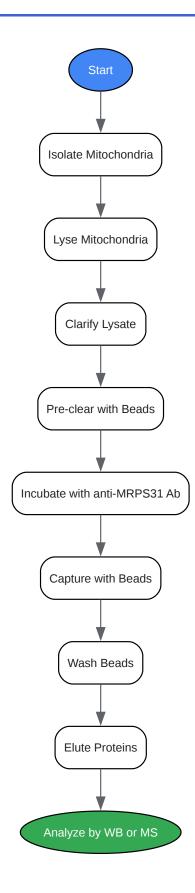
Foundational & Exploratory





- Mitochondrial Lysis: Resuspend the mitochondrial pellet in ice-cold mitochondrial lysis buffer and incubate for 30 minutes on ice with occasional vortexing.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
- Pre-clearing: Incubate the supernatant with Protein A/G magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
- Immunoprecipitation: Add the anti-MRPS31 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
- Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Washing: Pellet the beads and wash three times with ice-cold wash buffer.
- Elution: Elute the protein complexes from the beads using elution buffer and immediately neutralize with neutralization buffer.
- Analysis: Analyze the eluate by SDS-PAGE and Western blotting or by mass spectrometry for protein identification.





Click to download full resolution via product page

Caption: Experimental workflow for Co-Immunoprecipitation of MRPS31.



Sucrose Gradient Sedimentation of Mitoribosomes

This technique is used to analyze the assembly and integrity of mitoribosomes and to determine if MRPS31 is correctly incorporated into the small subunit.

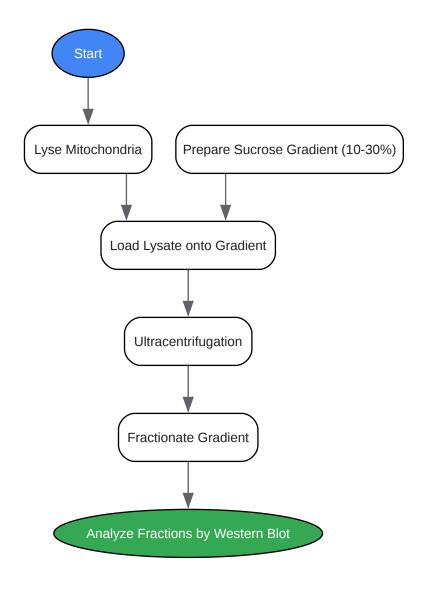
Materials:

- Isolated mitochondria
- Lysis buffer for mitoribosomes (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM KCl, 20 mM MgCl2, 1% Triton X-100, RNase inhibitor, protease inhibitor cocktail)
- Sucrose solutions (10% and 30% w/v in lysis buffer without detergent)
- Gradient maker
- Ultracentrifuge and swing-out rotor

Procedure:

- Mitochondrial Lysis: Lyse isolated mitochondria in mitoribosome lysis buffer on ice.
- Clarification: Centrifuge the lysate to remove insoluble material.
- Gradient Formation: Prepare a linear 10-30% sucrose gradient in ultracentrifuge tubes.
- Loading: Carefully layer the clarified mitochondrial lysate on top of the sucrose gradient.
- Ultracentrifugation: Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.
- Fractionation: Carefully collect fractions from the top of the gradient.
- Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against MRPS31 and other mitoribosomal proteins to determine their sedimentation profile.





Click to download full resolution via product page

Caption: Workflow for sucrose gradient analysis of mitoribosomes.

Conclusion

MRPS31 is a fundamentally important protein for mitochondrial function, with its role as a structural component of the mitoribosome being well-established. Emerging evidence increasingly points towards its involvement in pathological conditions, particularly cancer, highlighting its potential as a prognostic marker and a target for novel therapeutic strategies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of MRPS31 in health and disease. Future investigations into its direct interactions with cancer-



related signaling pathways will be crucial for a complete understanding of its function and for the development of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Luciferase Reporter Assay System for Deciphering GPCR Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Expression and prognosis analysis of mitochondrial ribosomal protein family in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MRPS31: A Comprehensive Technical Guide to its Gene Ontology and Associated Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193136#mrps31-gene-ontology-and-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com